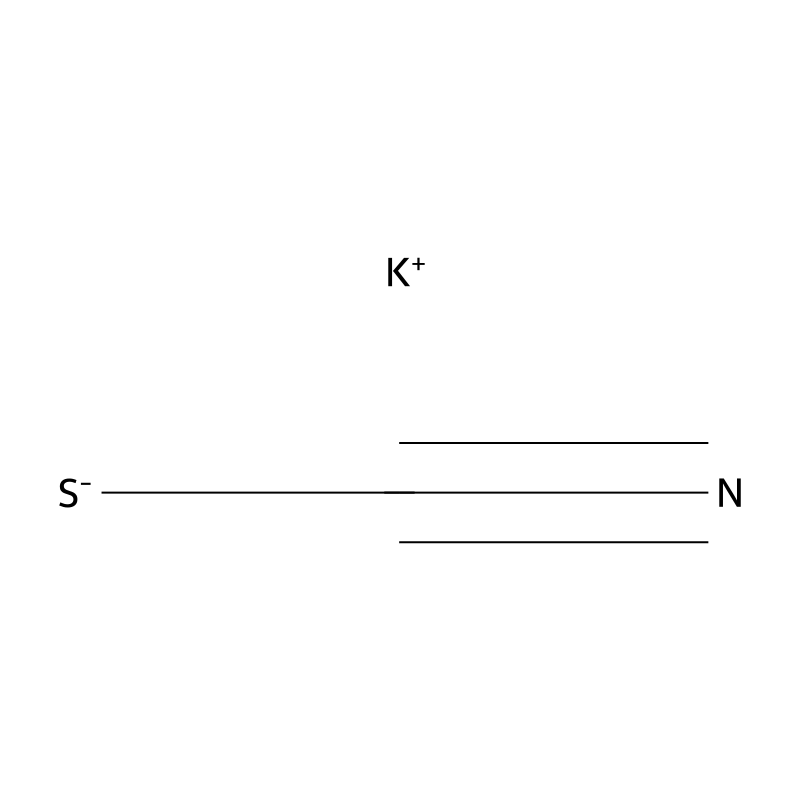

Potassium thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Analytical Chemistry:

- Detection of Iron: KSCN is used in analytical chemistry to detect the presence of iron (Fe) ions. When KSCN is added to a solution containing Fe ions, a red-colored complex, iron(III) thiocyanate (FeSCN²⁺), forms Source: [American Chemical Society: )]. This color change allows researchers to identify and quantify the amount of iron present in a sample.

Biology and Medicine:

- Study of Peroxidase Enzymes: KSCN serves as a substrate for various peroxidase enzymes, including those found in white blood cells. These enzymes play a crucial role in the immune system by generating reactive molecules that can kill bacteria and other pathogens )]. Studying the interaction between KSCN and these enzymes helps researchers understand their function and potential therapeutic applications.

Material Science:

Potassium thiocyanate is an inorganic compound with the chemical formula KSCN, consisting of potassium, sulfur, carbon, and nitrogen. It appears as colorless, transparent prismatic crystals that are hygroscopic and have a saline taste. The compound is known for its low melting point of approximately 173 °C and high solubility in water (177 g/100 mL at 0 °C) . Potassium thiocyanate is classified as a potassium salt of thiocyanic acid and is recognized as one of the pseudohalides due to its structural similarities to halides .

While KSCN is not extensively studied for its biological activity, some research suggests it may interfere with thyroid function at high doses []. The thiocyanate ion (SCN-) can compete with iodide (I-) for uptake by the thyroid gland, potentially leading to hypothyroidism. However, more research is required to fully understand the mechanism of this action [].

Potassium thiocyanate is a moderately toxic compound. It can cause irritation and inflammation upon contact with skin and eyes. Ingestion can lead to nausea, vomiting, and dizziness. Exposure to high concentrations can affect the nervous system and cardiovascular system [].

Here are some safety precautions to consider when handling KSCN:

- Wear gloves, safety glasses, and protective clothing when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Reaction with Iron(III) Chloride: When potassium thiocyanate reacts with iron(III) chloride, it forms iron(III) thiocyanate, which is characterized by a deep red color:

- Reaction with Lead(II) Nitrate: Aqueous potassium thiocyanate reacts with lead(II) nitrate to produce lead(II) thiocyanate:

- Reactions in Molten State: In molten form, potassium thiocyanate can react with various metal compounds, leading to the reduction of higher oxidation states of metals like manganese and vanadium .

Potassium thiocyanate can be synthesized through several methods:

- Fusion Method: This involves the fusion of sulfur with potassium cyanide followed by extraction with hot aqueous alcohol, evaporation, and cooling .

- Neutralization Reaction: It can also be produced by neutralizing thiocyanic acid with potassium hydroxide or potassium carbonate .

- Reactions with Metal Salts: The reaction between potassium salts and thiocyanates can yield potassium thiocyanate through precipitation methods.

Potassium thiocyanate has a variety of applications across different fields:

- Chemical Synthesis: Used in organic synthesis for producing α-amino nitriles and polysubstituted aminothiazoles.

- Analytical Chemistry: Employed as a reagent for detecting iron ions and estimating halides through titrimetric methods.

- Biochemical Research: Used in laboratories for protein crystallization and as an extracting agent for antigens from microorganisms like Pasteurella multocida .

- Forensic Science: Utilized in processing footwear impressions left in mud or dust due to its reactivity with iron ions .

Research indicates that potassium thiocyanate interacts significantly with metal ions, forming colored complexes that are useful in analytical chemistry. For instance, its reaction with iron ions produces a deep red complex that is often used as an endpoint indicator in titrations. Studies have shown that the reactivity of potassium thiocyanate varies based on the metal ion involved, influencing the stability and color of the resulting complexes .

Potassium thiocyanate shares similarities with several other compounds due to its structural characteristics and reactivity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Thiocyanate | NaSCN | Similar properties; used similarly in analytical chemistry. |

| Ammonium Thiocyanate | NH4SCN | Soluble in water; used in biological studies. |

| Calcium Thiocyanate | Ca(SCN)2 | Less soluble; used in agriculture as a fertilizer. |

| Lithium Thiocyanate | LiSCN | Used in organic synthesis; has unique solubility properties. |

Uniqueness of Potassium Thiocyanate: Among these compounds, potassium thiocyanate is distinguished by its high solubility in water and its ability to form stable complexes with various metal ions, making it particularly valuable in analytical applications and biochemical research .

Traditional Manufacturing Processes

Industrial production of potassium thiocyanate employs several well-established methodologies, each with distinct advantages and applications. The sulfur-potassium cyanide fusion method represents one of the most widely utilized traditional approaches [1]. This process involves the direct reaction between elemental sulfur and potassium cyanide at elevated temperatures ranging from 165-175°C, typically achieving yields of 85-90% with purities of 98-99% [1] [2].

The fundamental reaction proceeds as follows:

$$ \text{KCN} + \text{S} \rightarrow \text{KSCN} $$

This traditional method requires careful temperature control to ensure complete conversion while preventing decomposition of the products [1]. The molten salt mixture must be maintained under anhydrous conditions, as even trace amounts of water significantly reduce yield efficiency [3].

The ammonium thiocyanate-potassium hydroxide double replacement reaction constitutes another primary industrial route [4] [5]. This process involves the metathetical reaction:

$$ \text{NH₄SCN} + \text{KOH} \rightarrow \text{KSCN} + \text{NH₃} + \text{H₂O} $$

Operating temperatures range from 40-100°C, with optimal conditions achieving 85-95% yields [4]. The process simultaneously generates ammonia water as a valuable by-product, enhancing overall process economics [4].

The potassium carbonate-ammonium thiocyanate exchange method represents a third traditional approach [5]. This process operates at approximately 105°C and follows the reaction:

$$ 2\text{NH₄SCN} + \text{K₂CO₃} \rightarrow 2\text{KSCN} + (\text{NH₄})₂\text{CO₃} $$

Subsequently, the ammonium carbonate decomposes to release ammonia and carbon dioxide, both of which can be recycled [5]. This method typically achieves yields of 80-90% with purities of 98-99%.

Quality Control Parameters

Industrial production of potassium thiocyanate requires stringent quality control measures to ensure consistent product specifications across different applications. Chemical purity verification constitutes the primary quality parameter, with minimum assay requirements typically ranging from 98.0% to 99.0% depending on intended applications [6] [7] [8].

pH control of aqueous solutions serves as a critical stability indicator, with specifications typically requiring pH values between 5.3-8.7 for 5% aqueous solutions [6] [7]. This parameter directly correlates with solution stability and compatibility in downstream applications.

Melting point determination provides essential identity confirmation, with specifications requiring values between 172-173°C [6] [7]. This parameter serves as a primary indicator of chemical identity and purity.

Impurity profiles require comprehensive monitoring across multiple categories. Anion impurities, particularly chloride content, must be maintained below 0.005% [6] [7]. Nitrogen-containing impurities, specifically ammonium content, require control below 0.002% [6] [7]. Sulfur-related impurities, including sulfate and sulfide content, must be limited to 0.005% and 0.001% respectively [6] [7].

Metal impurity control demands particular attention due to potential catalytic effects and toxicity concerns. Heavy metals (as lead) must be maintained below 0.0005% [6] [7]. Specific metal impurities require individual control: copper below 0.0002-0.0005%, iron below 0.0001%, and lead below 0.0002-0.0005% [6] [7].

Physical properties monitoring includes insoluble matter determination in both water and ethanol, with specifications requiring less than 0.005% and 0.01% respectively [6]. Moisture content control, when specified, requires maintenance below 2.5% [9]. Bulk density measurements, typically around 750 kg/m³, provide important handling and storage information [9].

Green Synthesis Approaches

Environmentally Friendly Production Methods

Contemporary environmental considerations have driven significant innovation in potassium thiocyanate synthesis methodologies. Photocatalytic and electrocatalytic approaches represent emerging paradigms for environmentally benign thiocyanate synthesis [10]. These methodologies utilize visible light or electrical energy as direct energy sources, eliminating requirements for traditional chemical oxidants and reducing waste generation [10].

Mechanochemical synthesis offers solvent-free alternatives to conventional solution-based processes [11] [12]. This approach employs mechanical energy to drive chemical transformations, significantly reducing solvent consumption and associated waste streams [11]. Optimization studies demonstrate yields up to 72% for mechanochemical thiocyanate formation using potassium ferricyanide as a non-toxic cyanide source [12].

Biphasic reaction systems utilizing environmentally benign solvents provide sustainable alternatives to traditional organic solvents [11] [12]. These systems employ water-ethyl acetate mixtures, enabling efficient product separation while minimizing environmental impact [12]. Reaction optimization demonstrates yields up to 95% under optimized conditions [12].

Aqueous synthesis methodologies emphasize water as the primary reaction medium [13]. Research demonstrates successful synthesis of thiocyanate derivatives in water using potassium thiocyanate as a reagent, achieving good to excellent yields while eliminating organic solvent requirements [13].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [10] [14]. This approach accelerates reaction rates while reducing energy consumption and enabling more precise temperature control [14]. Studies demonstrate successful thiocyanate formation under microwave irradiation with improved efficiency compared to conventional heating [10].

Sustainable Precursor Selection

Sustainable potassium thiocyanate production increasingly emphasizes non-toxic cyanide sources to reduce environmental and health risks. Hexacyanoferrates, particularly potassium ferricyanide, serve as safer alternatives to traditional cyanide reagents [11] [12]. These compounds release cyanide units only under controlled reaction conditions, significantly reducing handling hazards [11].

Renewable feedstock utilization focuses on biomass-derived starting materials rather than petroleum-based precursors [14]. This approach aligns with circular economy principles and reduces dependence on fossil fuel resources [14].

Waste stream integration represents a particularly sustainable approach through utilization of industrial by-products as starting materials [4] [15]. Coke oven gas desulfurization waste liquors contain significant concentrations of ammonium thiocyanate, providing an abundant feedstock for potassium thiocyanate production while simultaneously addressing waste management challenges [4].

Green solvent selection emphasizes environmentally benign reaction media [14]. Preferred solvents include water, ethanol, and supercritical carbon dioxide, which minimize environmental impact and facilitate product recovery [14]. Ionic liquids and deep eutectic solvents represent emerging alternatives offering unique solvation properties with reduced environmental impact [14].

Catalyst system optimization focuses on recyclable and environmentally benign catalytic systems [14]. Enzymatic catalysts offer high specificity and operate under mild conditions, while heterogeneous catalysts enable easy separation and reuse [14]. Metal-organic framework catalysts provide tunable properties while maintaining recyclability [14].

Production from Coked Waste Liquor

Decolorization and Membrane Separation Techniques

Activated carbon decolorization constitutes the primary pretreatment step for coke waste liquor processing [4] [16]. The process employs granular activated carbon at loadings of 1-8‰ of solution mass, operating at temperatures between 20-100°C for 0.5-3 hours [4]. Optimal conditions utilize 2-6‰ carbon loading at 40-80°C for 2-3 hours, achieving effective removal of organic impurities and color-forming compounds [4].

However, studies indicate that conventional activated carbon treatment may show limited effectiveness for certain waste streams [16]. Alternative decolorization approaches include oxidative treatments and advanced oxidation processes to enhance color removal efficiency [16].

Membrane separation technologies play crucial roles in concentrating ammonium thiocyanate from dilute waste streams [4] [17] [18]. Nanofiltration emerges as the preferred membrane technology, achieving 30-70% thiocyanate rejection while concentrating the desired compound from waste liquor [4]. The process enables concentration of ammonium thiocyanate solutions from waste streams to 30-60% concentration levels suitable for subsequent chemical conversion [4].

Reverse osmosis applications focus on final purification steps, achieving 85-95% thiocyanate rejection with high energy requirements [17]. This technology proves particularly effective for removing residual impurities and achieving high purity levels in final products.

Ultrafiltration and microfiltration serve as pretreatment technologies for removing suspended solids and large molecular weight impurities [17]. These processes operate at low energy requirements and achieve effective removal of particulate matter and oil emulsions present in waste streams [16].

Electrodialysis represents an emerging technology for selective ion separation, achieving 90-98% thiocyanate rejection through electrical driving forces [17]. This approach offers particular advantages for separating thiocyanate from other ionic species present in complex waste streams.

Double Replacement Reaction with Potassium Hydroxide

The metathetical reaction between ammonium thiocyanate and potassium hydroxide constitutes the core conversion step in waste liquor processing [4]. Optimal reaction conditions require preparation of potassium hydroxide solutions at concentrations of 40-50% and ammonium thiocyanate solutions at 40-50% concentration [4].

Stoichiometric control maintains reactant molar ratios at 1:1 to ensure complete conversion and minimize side reactions [4]. The reaction proceeds according to:

$$ \text{NH₄SCN} + \text{KOH} \rightarrow \text{KSCN} + \text{NH₃} + \text{H₂O} $$

Temperature optimization maintains reaction conditions between 70-100°C, with optimal performance at 70-100°C [4]. Higher temperatures enhance reaction kinetics while maintaining product stability. Reaction time control requires 3-5 hours for complete conversion, balancing reaction completion against energy consumption [4].

pH neutralization monitoring ensures reaction completion by tracking pH changes as the reaction proceeds to neutrality [4]. Ammonia evolution provides an additional indicator of reaction progress and enables simultaneous ammonia recovery as a valuable by-product [4].

Continuous stirring throughout the reaction period ensures adequate mixing and heat transfer, particularly important given the exothermic nature of the neutralization reaction [4]. Proper agitation prevents local hot spots and ensures uniform reaction conditions throughout the reactor volume.

Dehydration and Concentration Processes

Vacuum dehydration represents the primary concentration methodology for potassium thiocyanate solutions [4]. The process operates at feed temperatures of 50-100°C under vacuum conditions of 1-10 kPa [4]. These conditions enable water removal at reduced temperatures, preventing thermal decomposition while achieving effective concentration.

Progressive crystallization occurs as dehydration proceeds, with solid potassium thiocyanate separating from the concentrated solution [4]. Process control focuses on achieving optimal crystal formation while maintaining solution supersaturation levels that promote continued crystallization [4].

Temperature management during dehydration requires careful control to balance dehydration rate against product stability [4]. Operating temperatures above 100°C may lead to thermal decomposition, while temperatures below 50°C result in insufficient dehydration rates [4].

Vacuum level optimization maintains pressure conditions between 1-10 kPa to enable effective water removal at moderate temperatures [4]. Lower vacuum levels enhance dehydration efficiency while preventing oxidation and other atmospheric reactions [4].

Crystal growth control influences final product physical properties through manipulation of cooling rates and supersaturation levels [4]. Controlled crystallization produces uniform crystal size distributions that enhance downstream processing efficiency [4].

Purification Techniques

Decolorization Methods

Activated carbon adsorption constitutes the primary decolorization methodology for potassium thiocyanate purification [4] [16]. Operating parameters require optimization of carbon loading, contact time, and temperature to achieve maximum color removal efficiency [4]. Typical loadings of 2-6‰ of solution mass achieve effective decolorization at temperatures of 40-80°C [4].

Granular activated carbon selection focuses on surface area, pore size distribution, and chemical activation methods to optimize adsorption capacity for organic color-forming compounds [4]. High surface area carbons with appropriate mesopore structure provide optimal performance for thiocyanate solution decolorization [4].

Contact time optimization balances decolorization efficiency against processing time, with typical contact periods of 2-3 hours providing optimal performance [4]. Extended contact times may improve color removal but increase process costs and may lead to some thiocyanate adsorption [4].

Multiple-stage treatment employs sequential carbon contacts to achieve high levels of decolorization while maintaining cost effectiveness [16]. This approach enables regeneration and reuse of carbon while maintaining consistent performance levels [16].

Alternative decolorization methods include bleaching agents and oxidative treatments for specific applications requiring enhanced color removal [4]. However, these approaches require careful evaluation to prevent oxidation of the thiocyanate functional group [4].

Solid-Liquid Separation Processes

Crystallization-based separation exploits solubility differences to achieve high-purity potassium thiocyanate [4] [16]. The process involves controlled cooling of concentrated solutions from 30-40°C to 10-40°C to promote crystallization while maintaining solution stability [4].

Temperature-controlled crystallization utilizes the significant temperature dependence of potassium thiocyanate solubility to achieve effective purification [16]. The compound exhibits solubility of 224 g/100 mL at 20°C, increasing to 675 g/100 mL at 100°C, providing substantial driving force for crystallization upon cooling [5].

Filtration systems employ vacuum filtration or centrifugal separation to recover crystallized products [4]. Buchner funnel filtration represents the standard laboratory approach, while industrial applications utilize rotary vacuum filters or centrifuges for enhanced efficiency [4] [16].

Wash solution optimization employs cold water or ethanol-water mixtures to remove adherent impurities from crystal surfaces [16]. Ethanol-water ratios of 3:1 (v/v) provide optimal washing efficiency while minimizing product loss through dissolution [16].

Multiple crystallization cycles achieve enhanced purity levels through repeated dissolution and recrystallization [16]. This approach proves particularly effective for removing persistent ionic impurities that co-crystallize with the product [16].

Zone refining techniques provide ultra-high purification for specialized applications requiring ppb-level impurity control [19]. This method employs controlled melting and solidification to concentrate impurities in specific zones, achieving purities exceeding 99.9% [19].

Drying and Finishing Procedures

Vacuum drying systems provide final moisture removal while preventing thermal decomposition [4]. Operating temperatures of 80-100°C for 2 hours achieve moisture contents below 0.1% while maintaining product stability [4] .

Temperature control during drying prevents thermal decomposition that may occur at temperatures approaching the melting point of 172-173°C [4]. Lower drying temperatures require extended drying times but ensure product integrity [4].

Vacuum level maintenance during drying operations typically maintains pressures below 10 kPa to enhance moisture removal rates while preventing atmospheric oxidation [4]. Higher vacuum levels improve drying efficiency and enable operation at lower temperatures [4].

Moisture content monitoring employs gravimetric analysis or Karl Fischer titration to verify achievement of specified moisture levels [9]. Final moisture content specifications typically require less than 2.5% for commercial grades and less than 0.1% for high-purity applications [9] .

Particle size control during drying and finishing operations influences product handling characteristics and dissolution rates [4]. Controlled agitation during drying prevents agglomeration while maintaining desired particle size distributions [4].

Final screening and packaging operations ensure consistent product specifications and prevent contamination during storage and transport [4]. Inert atmosphere packaging may be required for high-purity grades to prevent moisture uptake and atmospheric oxidation [9].

Optimization of Yield and Purity

Reaction Parameter Control

Temperature optimization across different synthesis routes requires specific considerations for each methodology [4] [21] [22]. For double replacement reactions, optimal temperatures of 70-100°C balance reaction kinetics against thermal stability [4]. Thiocyanation reactions using oxidative conditions show optimal performance at room temperature to 80°C, with higher temperatures leading to by-product formation [21] [22].

Reactant stoichiometry control proves critical for maximizing yield while minimizing waste [21] [22]. Studies demonstrate that stoichiometric ratios of 1:1 for potassium hydroxide and ammonium thiocyanate provide optimal yields of 93% [21]. For oxidative thiocyanation reactions, optimized reactant ratios of 1:4 (substrate:potassium thiocyanate) with 3 equivalents of oxidant achieve yields up to 93% [21].

Reaction time optimization balances conversion efficiency against process economics [4] [21]. Double replacement reactions require 3-5 hours for complete conversion [4], while oxidative thiocyanation reactions achieve optimal results in 16 hours at room temperature [21]. Shorter reaction times result in incomplete conversion and reduced yields [21].

Solvent system selection significantly influences reaction efficiency and product purity [21]. Acetonitrile provides optimal performance for oxidative thiocyanation reactions, achieving 93% yields compared to 61% in acetonitrile-water mixtures [21]. Water as sole solvent achieves 81% yields, demonstrating effectiveness of aqueous systems for specific applications [21].

pH control strategies prevent decomposition reactions and optimize reaction kinetics [4] [21]. Neutral pH conditions (6.5-7.5) prevent thiocyanate hydrolysis while maintaining optimal reaction rates [4]. Acidic conditions may promote side reactions and reduce yields [21].

Catalyst system optimization for specific synthetic routes enhances reaction efficiency [21]. Cobalt chloride catalysis (10 mol%) with iodine co-catalyst enables alternative reaction pathways for thiocyanate formation, achieving moderate yields under optimized conditions [21].

By-product Recovery and Utilization

Ammonia recovery systems capture valuable by-products from double replacement reactions [4]. The reaction between ammonium thiocyanate and potassium hydroxide generates ammonia water, which can be recovered and concentrated for sale as a secondary product [4]. This recovery enhances overall process economics and reduces waste disposal costs [4].

Carbon dioxide utilization from potassium carbonate-based processes provides opportunities for value recovery [5]. The decomposition of ammonium carbonate generates carbon dioxide that can be captured and utilized in other industrial processes or sold as a commodity chemical [5].

Hydrogen sulfide management from certain synthetic routes requires careful handling and potential conversion to valuable sulfur compounds [23]. Thiocyanate degradation processes may generate hydrogen sulfide as a by-product, which can be converted to elemental sulfur or sulfuric acid [23].

Waste heat recovery from exothermic reaction steps provides opportunities for energy efficiency improvements [4]. The neutralization reaction between potassium hydroxide and ammonium thiocyanate releases significant heat that can be captured for process heating or other applications [4].

Solvent recovery and recycling systems minimize raw material consumption and waste generation [12]. Organic solvents used in extraction or crystallization processes can be recovered through distillation and reused, reducing overall process costs and environmental impact [12].

Crystallization mother liquor processing recovers residual potassium thiocyanate from filtration streams [4] [16]. These solutions can be reconcentrated and subjected to additional crystallization cycles to maximize product recovery [16]. Alternative approaches include evaporation to recover solid residues for further processing [4].

Water recycling systems minimize fresh water consumption through treatment and reuse of process water streams [4]. Membrane filtration and ion exchange systems can remove impurities from process water, enabling reuse in non-critical applications [17].

Physical Description

Colorless deliquescent solid; [Merck Index]

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

Related CAS

463-56-9 (Parent)

GHS Hazard Statements

H302+H312+H332 (31.16%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (99.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (35.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (99.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (11.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (11.06%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (75.88%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Perfluoro_tert-butylcyclohexane

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

Wholesale and Retail Trade

Thiocyanic acid, potassium salt (1:1): ACTIVE